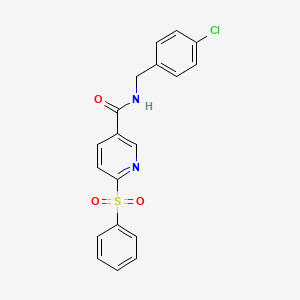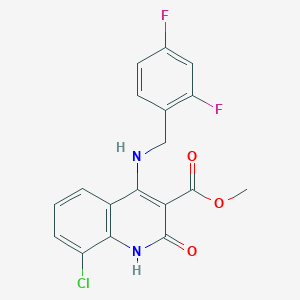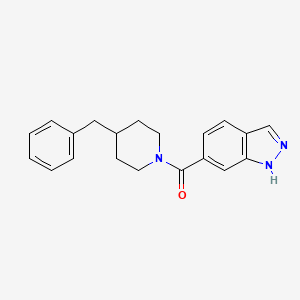
N-(4-chlorobenzyl)-6-(phenylsulfonyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with a benzenesulfonyl group and a carboxamide group linked to a 4-chlorophenylmethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the sulfonylation of a pyridine derivative followed by the introduction of the carboxamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the carboxamide group, leading to different products.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of 6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The pyridine ring and carboxamide group may also contribute to binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(trifluoromethyl)benzenesulfonyl-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
- 6-(methylsulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide
- 6-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide
Uniqueness
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its potential for enzyme inhibition, while the pyridine ring and carboxamide group contribute to its versatility in various applications.
Eigenschaften
Molekularformel |
C19H15ClN2O3S |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
6-(benzenesulfonyl)-N-[(4-chlorophenyl)methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O3S/c20-16-9-6-14(7-10-16)12-22-19(23)15-8-11-18(21-13-15)26(24,25)17-4-2-1-3-5-17/h1-11,13H,12H2,(H,22,23) |
InChI-Schlüssel |
YNCKXDFOLWEHTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B11268096.png)
![N-(2-chlorobenzyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11268098.png)
![N-(2-phenylethyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B11268104.png)
![N-(2,6-dimethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11268110.png)
![N-pentyl-3-[(6-phenylpyridazin-3-yl)amino]benzamide](/img/structure/B11268117.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-(2-butoxyphenyl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B11268123.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11268131.png)

![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B11268141.png)
![Benzyl {[4-(4-bromophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B11268145.png)

![N-(2-Bromo-4-methylphenyl)-2-{[2-(pyrrolidin-1-YL)-[1,3]thiazolo[4,5-D]pyrimidin-7-YL]sulfanyl}acetamide](/img/structure/B11268156.png)
![N-cyclopentyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268157.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11268164.png)
